molecular formula C8H4F4N2O B14802222 Benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)-

Benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)-

Katalognummer: B14802222
Molekulargewicht: 220.12 g/mol
InChI-Schlüssel: DUNFFKHMLNAAIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)- is a complex organic compound that features multiple functional groups, including an amino group, a fluoro group, and a trifluoromethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)- typically involves multiple steps, starting from simpler precursors. One common method involves the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The amino and fluoro groups can be introduced via selective halogenation and subsequent amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions can include various substituted benzonitriles, amines, and nitro compounds. These products can serve as intermediates for further chemical transformations or as final products for specific applications .

Wissenschaftliche Forschungsanwendungen

Benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target molecules and lead to specific biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

What sets benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)- apart from these similar compounds is the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .

Eigenschaften

Molekularformel

C8H4F4N2O

Molekulargewicht

220.12 g/mol

IUPAC-Name

6-amino-2-fluoro-3-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C8H4F4N2O/c9-7-4(3-13)5(14)1-2-6(7)15-8(10,11)12/h1-2H,14H2

InChI-Schlüssel

DUNFFKHMLNAAIN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1N)C#N)F)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.